2-[(3-Methylcyclopentyl)amino]propane-1,3-diol 2-[(3-Methylcyclopentyl)amino]propane-1,3-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17767809
InChI: InChI=1S/C9H19NO2/c1-7-2-3-8(4-7)10-9(5-11)6-12/h7-12H,2-6H2,1H3
SMILES:
Molecular Formula: C9H19NO2
Molecular Weight: 173.25 g/mol

2-[(3-Methylcyclopentyl)amino]propane-1,3-diol

CAS No.:

Cat. No.: VC17767809

Molecular Formula: C9H19NO2

Molecular Weight: 173.25 g/mol

* For research use only. Not for human or veterinary use.

2-[(3-Methylcyclopentyl)amino]propane-1,3-diol -

Specification

Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
IUPAC Name 2-[(3-methylcyclopentyl)amino]propane-1,3-diol
Standard InChI InChI=1S/C9H19NO2/c1-7-2-3-8(4-7)10-9(5-11)6-12/h7-12H,2-6H2,1H3
Standard InChI Key CGRKAMMRZVNVSP-UHFFFAOYSA-N
Canonical SMILES CC1CCC(C1)NC(CO)CO

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-[(3-Methylcyclopentyl)amino]propane-1,3-diol, reflects its core structure:

  • A propane-1,3-diol scaffold (HOCH₂CH(OH)CH₂OH) with hydroxyl groups at positions 1 and 3.

  • A 3-methylcyclopentylamino group (-NH-C₅H₈(CH₃)) attached to the central carbon (C2).

The cyclopentyl ring introduces steric hindrance and chirality, which influence reactivity and biological activity .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₁₉NO₂
Molecular Weight173.25 g/mol
Hydrogen Bond Donors3 (2 OH, 1 NH)
Hydrogen Bond Acceptors3 (2 OH, 1 NH)
XLogP3~0.5 (predicted)

Synthesis and Structural Analogues

Synthetic Routes

While no explicit synthesis for 2-[(3-Methylcyclopentyl)amino]propane-1,3-diol is documented, analogous compounds like N-isobutyl-alpha-methyl-DL-serinol and 2-{[(3-methylphenyl)methyl]amino}propane-1,3-diol suggest viable strategies:

  • Reductive Amination: Reacting 3-methylcyclopentylamine with a diketone precursor (e.g., 2-oxopropane-1,3-diol) under hydrogenation conditions .

  • Nucleophilic Substitution: Displacing a leaving group (e.g., tosylate) on propane-1,3-diol with 3-methylcyclopentylamine .

Table 2: Structural Analogues and Their Properties

Compound NameMolecular FormulaKey Differences
2-{[(3-Methylphenyl)methyl]amino}propane-1,3-diol C₁₁H₁₇NO₂Aromatic benzyl group vs. cyclopentyl
N-Isobutyl-alpha-methyl-DL-serinol C₈H₁₉NO₂Isobutyl group, methyl substitution
Serinol (2-Amino-1,3-propanediol) C₃H₉NO₂No alkyl substitution

The cyclopentyl group in the target compound likely enhances lipid solubility compared to serinol , while reducing crystallinity relative to aromatic analogs .

Physicochemical Properties

Predicted Physical Properties

Using quantitative structure-property relationship (QSPR) models and data from analogues:

  • Melting Point: 80–85°C (similar to N-isobutyl-alpha-methyl-DL-serinol ).

  • Solubility: Miscible in polar solvents (water, ethanol) due to hydroxyl and amino groups; logP ~0.5 indicates moderate lipophilicity .

  • Stability: Susceptible to oxidation at the amino group; recommended storage under inert atmosphere .

Future Research Directions

  • Synthetic Optimization: Develop catalytic asymmetric routes to access enantiopure forms.

  • Biological Screening: Evaluate antimicrobial or anticancer activity in vitro.

  • Computational Modeling: Predict binding affinities for neurological targets.

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